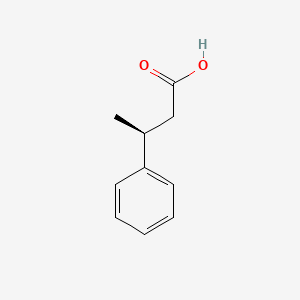

(S)-3-Phenylbutyric acid

描述

Significance of Chiral Carboxylic Acids in Asymmetric Synthesis

Chiral carboxylic acids are fundamental building blocks and catalysts in the world of asymmetric synthesis. rsc.orgrsc.org Their utility stems from the presence of a stereogenic center, often at the α-carbon, which imparts chirality to the molecule. rsc.org This inherent chirality allows them to be used in a variety of ways to create other stereochemically defined molecules.

These acids serve as valuable starting materials, or "chiral pools," for the synthesis of complex, enantiomerically pure compounds. rsc.org The carboxyl group itself is a versatile functional group that can be readily converted into other functionalities, such as esters, amides, and alcohols, without disturbing the chiral center. wikipedia.org Furthermore, chiral carboxylic acids can act as powerful ligands for transition-metal catalysts, influencing the stereochemical outcome of a wide range of chemical transformations. rsc.org They have also emerged as effective organocatalysts for various enantioselective reactions. rsc.org

The development of methods for the catalytic asymmetric synthesis of chiral carboxylic acids has been a major focus of research, with significant advances in both organocatalysis and transition metal catalysis. rsc.orgbohrium.com These methods include the asymmetric functionalization of substituted carboxylic acids and the stereoselective ring-opening of cyclic anhydrides. bohrium.com

Overview of (S)-3-Phenylbutyric Acid as a Research Target

This compound is a specific chiral carboxylic acid that has been the subject of considerable research. biosynth.comnih.gov It is a chiral compound that can be synthesized via asymmetric synthesis methods, and its optical activity and conformational properties have been studied in detail. biosynth.com

One area of interest is its metabolism. For instance, the bacterium Rhodococcus rhodochrous PB1, isolated from compost soil, has been shown to enantioselectively metabolize 3-phenylbutyric acid. nih.govresearchgate.net This organism can utilize the (R)-enantiomer as a sole source of carbon and energy, while the (S)-enantiomer is only co-metabolically transformed. nih.govresearchgate.net This enantioselective metabolism highlights the distinct biological behavior of the two enantiomers.

Furthermore, this compound has been utilized as a starting material in the asymmetric synthesis of other chiral molecules. For example, it has been employed in the synthesis of β-methylphenylalanine isomers, demonstrating its utility as a chiral building block. renyi.hu The compound's hydrolysis products are cinnamic acid and phenylacetic acid. biosynth.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 772-15-6 |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| Appearance | Liquid |

| Optical Activity | [α]20/D +57±2°, c = 1% in benzene (B151609) |

| Refractive Index | n20/D 1.518 |

| InChI Key | ZZEWMYILWXCRHZ-QMMMGPOBSA-N |

| Data sourced from multiple chemical suppliers and databases. biosynth.comsigmaaldrich.com |

Historical Context of Chiral Butyric Acid Derivatives in Academia

The study of chirality has a rich history dating back to the 19th century. In 1814, the French chemist Michel Eugène Chevreul first observed butyric acid in an impure form. wikipedia.org Later, in 1832, Jean-Baptiste Biot's observation of the optical activity of tartaric acid laid the groundwork for the field of stereochemistry. msu.edu This was followed by Louis Pasteur's groundbreaking work in 1848, where he successfully separated the enantiomers of a racemic mixture of tartaric acid, demonstrating the existence of molecules as mirror images. msu.edu

The concept of the asymmetric carbon atom, the structural basis for chirality in many organic molecules, was later proposed, providing a theoretical framework for understanding these observations. vt.edu In the context of butyric acid derivatives, early research focused on understanding their synthesis and properties. The development of techniques for asymmetric synthesis allowed for the preparation of enantiomerically pure chiral butyric acid derivatives, opening up new avenues for their use in research and industry.

A significant application of chiral butyric acid derivatives has been in the synthesis of other chiral compounds. For instance, chiral β-substituted γ-amino-butyric acid (GABA) derivatives, which have high pharmaceutical value, can be synthesized using methods that rely on chiral starting materials or catalysts. rsc.org The development of strategies to access these molecules, such as the Lewis acid-catalyzed asymmetric aminoalkylation of ketene (B1206846) silyl (B83357) acetals, showcases the ongoing evolution of synthetic methodologies in this area. rsc.org

Structure

3D Structure

属性

IUPAC Name |

(3S)-3-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8(7-10(11)12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZEWMYILWXCRHZ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(=O)O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357380 | |

| Record name | (S)-3-Phenylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

772-15-6 | |

| Record name | (+)-3-Phenylbutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=772-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-3-Phenylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Applications of S 3 Phenylbutyric Acid in Asymmetric Catalysis and Organic Synthesis

(S)-3-Phenylbutyric Acid as a Chiral Auxiliary

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction, after which it is typically removed. The use of such auxiliaries is a well-established strategy in asymmetric synthesis.

A thorough review of the scientific literature does not reveal documented instances of this compound being employed as a conventional chiral auxiliary, wherein it is covalently bonded to a substrate to control the stereochemistry of subsequent transformations. While many chiral acids and their derivatives are utilized in this capacity, the specific application of this compound for directing reactions such as alkylations, aldol (B89426) reactions, or Diels-Alder reactions through covalent bond formation with the substrate appears to be an underexplored or unreported area of research.

As there are no established protocols for the use of this compound as a covalently-bound chiral auxiliary, methodologies for its recovery and recycling in this context have not been developed.

Role as a Chiral Co-former in Supramolecular Assemblies

In contrast to its limited role as a traditional chiral auxiliary or ligand precursor, this compound has been effectively utilized as a chiral co-former in the development of innovative methods for chiral resolution. This application lies in the realm of supramolecular chemistry and crystal engineering.

A notable application of this compound is in a process known as Cocrystallization-Induced Spontaneous Deracemization (CoISD). uclouvain.besemanticscholar.org This thermodynamic process offers an alternative to classical resolution methods and has been demonstrated with a racemic fungicidal compound, (R,S)-4,4-dimethyl-1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-pentan-3-one, hereafter referred to as (RS)-BnFTP. uclouvain.besemanticscholar.org

In this system, this compound acts as a chiral co-former, selectively co-crystallizing with one enantiomer of the racemic target molecule to form a pair of diastereomeric co-crystals. uclouvain.besemanticscholar.org Specifically, when combined with (RS)-BnFTP, this compound forms two diastereomeric co-crystals: [(S)-BnFTP-(S)-3-Phenylbutyric acid] (the S,S co-crystal) and [(R)-BnFTP-(S)-3-Phenylbutyric acid] (the R,S co-crystal). uclouvain.be

Crucially, the S,S co-crystal is energetically favored and exhibits lower solubility compared to the R,S co-crystal. uclouvain.be This difference in solubility is the driving force for the deracemization process. By adding a racemizing agent to the solution, the enantiomer that is depleted from the solution due to the crystallization of the less soluble diastereomeric co-crystal is continuously replenished from the other enantiomer. This leads to a gradual conversion of the racemic mixture into a single enantiomer in the solid state.

The table below summarizes the key findings from the chiral resolution of (RS)-BnFTP using this compound as a chiral co-former in toluene. uclouvain.be

| Parameter | Value |

|---|---|

| Target Compound | (RS)-4,4-dimethyl-1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-pentan-3-one [(RS)-BnFTP] |

| Chiral Co-former | This compound [(S)-PBA] |

| Solvent | Toluene |

| Less Soluble Diastereomeric Co-crystal | [(S)-BnFTP-(S)-3-Phenylbutyric acid] (S,S co-crystal) |

| Yield of S,S Co-crystal | 32% |

| Enantiomeric Excess (ee) of Crystallized Product | 98.6% |

| Enantiomeric Excess (ee) of Filtrate | 58.6% in favor of (R)-BnFTP |

This innovative use of this compound as a chiral co-former in supramolecular assemblies highlights its potential in advanced resolution techniques, offering a powerful tool for obtaining enantiomerically pure compounds, which is of significant importance in the pharmaceutical and agrochemical industries. uclouvain.besemanticscholar.org

Formation of Diastereomeric Co-crystals for Enantioseparation

The selective crystallization of diastereomers is a well-established method for the separation of enantiomers. This compound serves as an effective chiral coformer in this process, interacting with a racemic mixture to generate two distinct diastereomeric co-crystals with differing physical properties, such as solubility. This difference in solubility is the cornerstone of enantiomeric resolution through fractional crystallization.

A notable example of this application is the resolution of the racemic fungicide (RS)-4,4-dimethyl-1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)pentan-3-one, hereafter referred to as (RS)-BnFTP. uclouvain.be When (RS)-BnFTP is combined with the chiral coformer this compound, a pair of diastereomeric co-crystals is formed. uclouvain.be These are specifically the [(S)-BnFTP–this compound] (the S,S cocrystal) and the [(R)-BnFTP–this compound] (the R,S cocrystal). uclouvain.be

The formation of these co-crystals is driven by intermolecular interactions, such as hydrogen bonding, between the carboxylic acid group of this compound and functional groups on the target molecule. The distinct three-dimensional arrangement of these diastereomeric co-crystals leads to differences in their crystal packing and, consequently, their thermodynamic stability and solubility. The S,S cocrystal has been identified as the energetically favored and therefore less soluble diastereomer. uclouvain.be This lower solubility allows for its preferential crystallization from a solution containing both diastereomers, enabling the separation of the S-enantiomer of BnFTP from the R-enantiomer. uclouvain.be

| Target Racemate | Chiral Coformer | Diastereomeric Co-crystals Formed |

| (RS)-BnFTP | This compound | [(S)-BnFTP–this compound] |

| [(R)-BnFTP–this compound] |

Table 1: Diastereomeric Co-crystal Formation with this compound

Influence of this compound on Crystal Engineering and Space Group Selection

In the case of the co-crystallization of this compound with (RS)-BnFTP, the resulting diastereomers crystallize in different chiral space groups. uclouvain.be Each diastereomer contains only one enantiomer of the target compound along with this compound in the asymmetric unit. uclouvain.be

Specifically, the more stable and less soluble S,S cocrystal, [(S)-BnFTP–this compound], crystallizes in the P212121 space group. uclouvain.be In contrast, the more soluble R,S cocrystal, [(R)-BnFTP–this compound], adopts the P21 space group. uclouvain.be The selection of these specific chiral space groups is a direct consequence of the molecular recognition and packing preferences between the chiral coformer and each enantiomer of the racemic compound. The ability of this compound to guide the crystallization into predictable chiral space groups is a testament to its utility in the rational design of crystalline materials for enantiomeric resolution.

| Diastereomeric Co-crystal | Space Group | Crystal System |

| [(S)-BnFTP–this compound] | P212121 | Orthorhombic |

| [(R)-BnFTP–this compound] | P21 | Monoclinic |

Table 2: Crystallographic Data of Diastereomeric Co-crystals

Mechanistic Investigations and Stereochemical Elucidation of S 3 Phenylbutyric Acid Reactions

Kinetic and Thermodynamic Studies of Reactions Involving (S)-3-Phenylbutyric Acid

Detailed kinetic and thermodynamic data for non-enzymatic chemical reactions specifically involving this compound are not extensively available in the current scientific literature. The majority of research has centered on the kinetic resolution of racemic 3-phenylbutyric acid and its esters, which provides indirect information about the differential reactivity of the enantiomers in the presence of a chiral catalyst, typically an enzyme.

In the context of enzymatic kinetic resolution, the hydrolysis of ethyl 3-phenylbutanoate has been investigated. Studies have shown that various hydrolases, such as those from Pseudomonas cepacia and Burkholderia cepacia, exhibit excellent enantioselectivity. researchgate.net These enzymes preferentially catalyze the hydrolysis of the ester of this compound, leaving the (R)-ester unreacted. This selectivity is a result of the lower activation energy for the formation of the enzyme-substrate complex with the (S)-enantiomer compared to the (R)-enantiomer. The precise kinetic parameters, such as Michaelis-Menten constants (Km) and catalytic constants (kcat), are specific to the enzyme and reaction conditions used.

The thermodynamic parameters (ΔG, ΔH, and ΔS) for the binding of this compound to the active sites of these enzymes have not been explicitly detailed in the reviewed literature. However, the high degree of enantioselectivity observed suggests a significant difference in the Gibbs free energy of the transition states for the two enantiomers, leading to the preferential conversion of the (S)-ester.

Elucidation of Stereoselective Induction Mechanisms

The mechanisms of stereoselective induction in reactions involving 3-phenylbutyric acid are most clearly elucidated in the context of its microbial metabolism. A seminal study by Simoni et al. (1996) on the metabolism of chiral 3-phenylbutyric acid by the bacterium Rhodococcus rhodochrous PB1 provides a detailed example of enantioselective transformation. researchgate.netnih.gov

This bacterium can utilize (R)-3-phenylbutyric acid as its sole source of carbon and energy, while the (S)-enantiomer is not metabolized in the same way. researchgate.netnih.gov The (R)-enantiomer undergoes demethylation at the chiral center, reducing steric hindrance and allowing for further metabolism via meta-ring cleavage. researchgate.net

In contrast, this compound is only co-metabolically oxidized to (S)-3-(2,3-dihydroxyphenyl)butyric acid when the bacterium is grown on the (R)-enantiomer. researchgate.netnih.gov This transformation occurs without subsequent ring cleavage, indicating that the enzymes responsible for the complete degradation pathway are specific for the (R)-enantiomer or its metabolites. researchgate.netnih.gov The initial oxidation of the (S)-enantiomer is catalyzed by an oxygenase, which introduces two hydroxyl groups onto the phenyl ring. The stereochemistry at the C-3 position is retained during this enzymatic oxidation.

This differential metabolic fate is a clear example of stereoselective induction, where the chirality of the substrate dictates the enzymatic pathway it enters. The enzymes of Rhodococcus rhodochrous PB1 can distinguish between the two enantiomers, leading to productive degradation for the (R)-form and a metabolic dead-end for the (S)-form.

While this compound has the potential to be used as a chiral auxiliary in asymmetric synthesis to induce stereoselectivity in chemical reactions, specific examples and detailed mechanistic studies of such applications are not well-documented in the reviewed scientific literature.

Conformational Analysis and its Impact on Chiral Recognition

The specific conformational analysis of this compound and its direct impact on chiral recognition in non-biological systems have not been extensively reported. However, the principles of chiral recognition are well-established and can be applied to understand how the conformation of this compound would influence its interactions with other chiral molecules.

Chiral recognition is fundamentally a three-dimensional phenomenon that relies on the differential interactions between the enantiomers of a chiral molecule and a chiral selector (e.g., a chiral stationary phase in chromatography, a chiral receptor, or an enzyme's active site). For effective chiral recognition to occur, there must be at least three points of interaction between the chiral selector and the analyte, with at least one of these interactions being stereochemically dependent.

The conformation of this compound, which describes the spatial arrangement of its atoms, will be influenced by rotations around its single bonds. The molecule will exist as an equilibrium of different conformers, with the lowest energy conformers being the most populated. The phenyl group, the carboxylic acid group, and the methyl group will adopt specific orientations relative to each other.

In the context of the enzymatic reactions discussed earlier, the specific conformation of this compound that binds to the active site of the enzyme is crucial for the observed stereoselectivity. The enzyme's active site is a chiral environment that will have a higher affinity for a specific conformation of the (S)-enantiomer over any conformation of the (R)-enantiomer. This difference in binding affinity, which is a form of chiral recognition, is what drives the stereoselective catalysis.

Structural Characterization and Crystallographic Studies of S 3 Phenylbutyric Acid and Its Adducts

Single-Crystal X-Ray Diffraction Analysis of (S)-3-Phenylbutyric Acid Co-crystals

Single-crystal X-ray diffraction (SXRD) stands as the unequivocal technique for the determination of the atomic and molecular structure of a crystalline material. It provides precise coordinates of atoms within the crystal lattice, bond lengths, bond angles, and torsional angles, thereby revealing the molecule's conformation and its packing arrangement.

While specific single-crystal X-ray diffraction data for co-crystals of this compound are not widely available in the public domain, the principles of such analyses are well-established. A typical crystallographic study of a co-crystal involving this compound would involve the formation of a single crystal of the acid with a suitable co-former. This co-former is often chosen based on its ability to form robust intermolecular interactions, such as hydrogen bonds, with the carboxylic acid group of the target molecule.

The resulting crystal would then be subjected to X-ray diffraction analysis. The collected diffraction data would be processed to yield the unit cell parameters, space group, and ultimately the full crystal structure. This information is critical for understanding the supramolecular assembly of the co-crystal. For illustrative purposes, a hypothetical data table for a co-crystal of this compound is presented below.

Hypothetical Crystallographic Data for a Co-crystal of this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₀H₁₂O₂ · Co-former |

| Formula Weight | Varies |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁ |

| a (Å) | Varies |

| b (Å) | Varies |

| c (Å) | Varies |

| α (°) | 90 |

| β (°) | Varies |

| γ (°) | 90 |

| Volume (ų) | Varies |

| Z | e.g., 2 |

| Density (calculated) (g/cm³) | Varies |

Analysis of Hydrogen Bonding and Intermolecular Interactions in Chiral Systems

The solid-state architecture of molecular crystals is predominantly directed by a network of intermolecular interactions, with hydrogen bonding playing a pivotal role, particularly in compounds containing functional groups like carboxylic acids. In the case of this compound and its adducts, the carboxylic acid moiety is the primary site for hydrogen bond formation.

The classic hydrogen bond motif for carboxylic acids is the formation of a centrosymmetric dimer, where two acid molecules are linked by a pair of O-H···O hydrogen bonds. However, in the context of co-crystals, this homodimer formation is often disrupted in favor of heterodimeric interactions between the acid and the co-former. These interactions can significantly influence the crystal packing and physical properties of the resulting solid.

Relationship Between Solid-State Structure and Enantiomeric Purity

The determination of the solid-state structure through single-crystal X-ray diffraction is a powerful tool for confirming the enantiomeric purity of a chiral compound. For a crystal composed of a single enantiomer, such as this compound, the crystal lattice will be homochiral, and the space group will be non-centrosymmetric. The Flack parameter, a value calculated during the refinement of the crystal structure, is a key indicator of the absolute configuration of the molecule in the crystal. A Flack parameter close to zero for a known chiral molecule confirms that the correct enantiomer has been modeled.

The formation of diastereomeric co-crystals or salts is a common strategy for the separation of enantiomers. In this approach, a racemic mixture of a chiral acid is reacted with an enantiomerically pure chiral base (or vice versa). The resulting diastereomeric salts will have different physical properties, including solubility, which allows for their separation by crystallization. Single-crystal X-ray diffraction of these diastereomeric crystals can unequivocally determine the absolute configuration of each component and provide insights into the specific intermolecular interactions responsible for the chiral discrimination.

The packing efficiency and the network of intermolecular interactions in the crystal lattice are directly related to the enantiomeric composition of the sample. In many cases, a pure enantiomer will form a more ordered and stable crystal lattice compared to a racemic mixture, which can manifest as differences in melting points and other physical properties. Therefore, a thorough understanding of the solid-state structure is intrinsically linked to the assessment and control of enantiomeric purity.

Derivatization and Functionalization of S 3 Phenylbutyric Acid for Research Enhancement

Synthesis of Functionalized (S)-3-Phenylbutyric Acid Derivatives

The functionalization of this compound primarily involves transformations of its carboxylic acid moiety into other functional groups, such as esters and amides, or modifications to the aromatic ring. These derivatives are synthesized to explore structure-activity relationships, improve biological availability, or create intermediates for further synthesis.

One notable functionalization is the hydroxylation of the phenyl ring. For instance, the microbial transformation of this compound can lead to hydroxylated derivatives. Studies have shown that some microorganisms can cometabolically transform the (S)-enantiomer into (S)-3-(2,3-dihydroxyphenyl)butyric acid. nih.govresearchgate.net This biocatalytic approach introduces functionality to the aromatic ring, which can be a precursor for further chemical modifications.

Another significant class of derivatives is formed by modifying the carboxylic acid group. Standard organic chemistry techniques can be employed to convert the acid into esters, amides, and other related compounds. These reactions are fundamental in medicinal chemistry for creating prodrugs or analogs with altered properties.

A key derivative is 4-amino-3-phenylbutyric acid, known as Phenibut. While many syntheses of Phenibut start from other precursors, the structural relationship highlights the importance of the 3-phenylbutyric acid backbone. chemicalbook.comchemicalbook.comgoogle.comgoogle.com The introduction of an amino group creates a gamma-aminobutyric acid (GABA) analog with significant biological activity. researchgate.netresearchgate.net

The following table summarizes examples of functionalized derivatives.

Table 1: Examples of Functionalized this compound Derivatives| Derivative Name | Functionalization Type | Synthetic Approach |

|---|---|---|

| (S)-3-(2,3-dihydroxyphenyl)butyric acid | Phenyl Ring Hydroxylation | Microbial Transformation nih.govresearchgate.net |

| (S)-4-amino-3-phenylbutanoic acid (Phenibut) | Amination | Multi-step synthesis from precursors like benzaldehyde (B42025) and nitromethane (B149229) chemicalbook.comgoogle.com |

| (S)-3-Phenylbutyramide | Carboxylic Acid Amidation | Standard amidation reaction with an amine |

| Methyl (S)-3-phenylbutyrate | Carboxylic Acid Esterification | Fischer esterification with methanol |

Development of Chiral Probes and Analytical Standards

The enantiomerically pure nature of this compound makes it a candidate for the development of chiral probes and analytical standards. Chiral probes are used to determine the enantiomeric composition of other chiral molecules, often by forming diastereomeric complexes that can be distinguished using analytical techniques like NMR spectroscopy or chromatography.

While direct applications of this compound as a chiral probe are not extensively documented in readily available literature, its structural motifs are utilized in chiral resolving agents. tcichemicals.com For example, structurally similar chiral amines, like (S)-3-methyl-2-phenylbutylamine, are effective in resolving racemic carboxylic acids by forming diastereomeric salts that have different solubilities, allowing for their separation. acs.org

Following this principle, this compound can be converted into a chiral derivatizing agent. By activating its carboxylic acid group (e.g., forming an acid chloride or using coupling agents), it can be reacted with racemic alcohols or amines to form a mixture of diastereomeric esters or amides. These diastereomers possess distinct physical properties and spectroscopic signatures, which allows for their separation and quantification, thereby revealing the enantiomeric ratio of the original racemic mixture.

Furthermore, highly purified this compound can serve as a chiral analytical standard. In chromatography, it can be used to calibrate methods for separating enantiomers, helping to validate the accuracy and precision of analytical techniques designed to distinguish between (R)- and this compound. biosynth.com

Preparation of Precursors for Complex Molecule Synthesis

This compound and its derivatives are valuable precursors for the asymmetric synthesis of more complex and biologically active molecules. The chiral center in its structure provides a strategic starting point for building stereochemically defined targets, which is crucial in pharmaceutical development.

A prominent example is the synthesis of the neuropsychotropic drug Phenibut ((S)-4-amino-3-phenylbutanoic acid). researchgate.net Although various synthetic routes exist, they all converge on creating the specific stereochemistry found in the biologically active enantiomer. The 3-phenylbutanoic acid framework is the core of this GABA analogue, which is used to treat conditions like anxiety and insomnia. chemicalbook.com

Beyond Phenibut, the phenylbutanoic acid scaffold is a key component in the synthesis of protease inhibitors. For instance, (2S,3S)-3-N-tert-Butoxycarbonylamino-2-hydroxy-4-phenylbutanoic acid is a chiral building block for potent aspartic protease inhibitors, including those targeting HIV-1 protease. internationaljournalssrg.org The synthesis of this complex amino acid derivative relies on asymmetric reactions to install the required stereocenters, demonstrating the utility of phenylbutanoic acid structures as synthons for intricate molecular targets.

The use of this compound as a precursor is summarized in the table below.

Table 2: this compound as a Precursor in Complex Molecule Synthesis| Target Molecule Class | Example | Significance |

|---|---|---|

| GABA Analogues | (S)-Phenibut researchgate.net | Active pharmaceutical ingredient with anxiolytic and nootropic properties. chemicalbook.com |

| Protease Inhibitors | (2S,3S)-3-N-tert-Butoxycarbonylamino-2-hydroxy-4-phenylbutanoic acid internationaljournalssrg.org | Core structural unit for drugs targeting enzymes like HIV-1 protease. |

Computational and Theoretical Chemistry Studies of S 3 Phenylbutyric Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of (S)-3-Phenylbutyric acid. By solving approximations of the Schrödinger equation, these methods provide detailed information about molecular orbitals, charge distribution, and energetic properties.

Detailed research findings from DFT studies on structurally similar chiral carboxylic acids reveal key electronic features that can be extrapolated to this compound. mdpi.comnih.gov Calculations are typically performed using a functional, such as B3LYP, and a basis set like 6-311++G(d,p), to obtain optimized molecular geometries and electronic properties. mdpi.commdpi.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. mdpi.com For molecules like this compound, the HOMO is generally localized on the phenyl ring, indicating it is the primary site for electrophilic attack, while the LUMO is often distributed over the carboxylic acid group, the site for nucleophilic attack. mdpi.com

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. In this compound, the MEP would show a negative potential (typically colored red) around the oxygen atoms of the carboxylic group, highlighting their nucleophilic character and ability to act as hydrogen bond acceptors. Conversely, a positive potential (blue) would be found around the acidic hydrogen, indicating its electrophilic nature. rsc.org These calculations are foundational for understanding intermolecular interactions and predicting sites of reaction.

Table 1: Representative Calculated Electronic Properties for this compound using DFT (B3LYP/6-311++G(d,p))

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability (related to ionization potential). |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability (related to electron affinity). |

| HOMO-LUMO Gap | 5.7 eV | Correlates with chemical stability and reactivity. |

| Dipole Moment | 1.8 D | Quantifies the overall polarity of the molecule. |

Note: The data in this table are representative values based on calculations for structurally similar molecules and are intended for illustrative purposes.

Molecular Dynamics Simulations for Conformational Landscapes

MD simulations model the atomic motions of a molecule by solving Newton's equations of motion, treating atoms as spheres and bonds as springs, governed by a set of parameters known as a force field. mdpi.com A simulation typically involves placing the molecule in a box of solvent molecules (e.g., water) and running the simulation for a duration ranging from nanoseconds to microseconds to observe its dynamic behavior. nih.govnih.gov

The analysis of the MD trajectory provides a detailed picture of the molecule's conformational preferences. Key analyses include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the molecule's backbone atoms over time from a reference structure, indicating the stability of the simulation and whether the molecule is exploring different conformational states. nsf.gov

Radius of Gyration (Rg): This parameter provides insight into the compactness of the molecule over time. Changes in Rg can signify large-scale conformational changes, such as the folding or extension of the alkyl chain.

Dihedral Angle Analysis: By tracking the torsion angles of the rotatable bonds, it is possible to identify the most populated conformational states (rotamers) and the energy barriers between them. For this compound, this would focus on the O-C-C-C and C-C(H)-Ph-C dihedral angles.

These simulations can generate a free energy landscape, mapping the conformational states and their relative energies, which is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as enzymes or chiral resolving agents. nih.gov

Table 2: Representative Conformational Analysis Data from a Hypothetical MD Simulation of this compound

| Analysis Metric | Typical Result | Interpretation |

| Average RMSD | 1.5 Å | Indicates stable exploration of the conformational space around an equilibrium structure. |

| Average Radius of Gyration (Rg) | 3.2 Å | Provides a measure of the molecule's overall size and compactness in solution. |

| Dominant Dihedral Angle (Cα-Cβ) | gauche (+60°) and anti (180°) | Reveals the preferred orientations of the phenyl and carboxyl groups relative to each other. |

Note: The data in this table are hypothetical and serve to illustrate the typical outputs of an MD simulation for a molecule of this type.

In Silico Prediction of Chiral Induction and Selectivity

Computational methods are increasingly used to predict and rationalize the outcomes of stereoselective processes, a field of significant importance for chiral molecules like this compound. bohrium.comchiralpedia.com In silico techniques can model the interactions between a chiral molecule and its environment (e.g., a catalyst, a solvent, or another reactant) to predict which diastereomeric transition state is energetically favored, thus determining the enantioselectivity of a reaction. rsc.org

One common application is in understanding chiral resolution, where a racemic mixture of a carboxylic acid is reacted with a chiral resolving agent. Computational docking and subsequent quantum mechanics calculations can be used to model the diastereomeric salt complexes formed between the (S)-acid and the resolving agent versus the (R)-acid and the same agent. By calculating the relative free energies of these complexes, it is possible to predict which diastereomer will be more stable and thus preferentially crystallize. acs.org These models can reveal the specific non-covalent interactions, such as hydrogen bonds and van der Waals forces, that are responsible for the chiral recognition. nih.gov

Furthermore, data-driven and machine learning approaches are emerging as powerful tools for predicting enantioselectivity. nih.govnih.govresearchgate.net In these methods, a large dataset of reactions with known outcomes is used to train a model that can correlate molecular descriptors (calculated properties of the reactants and catalyst) with the observed enantiomeric excess. repec.org For a reaction involving this compound as a chiral ligand or catalyst, descriptors could include steric parameters (e.g., cone angle), electronic parameters (e.g., calculated atomic charges), and conformational energies. The resulting model could then be used to screen new substrates or reaction conditions virtually, accelerating the discovery of highly selective transformations. chiralpedia.com

Table 3: Hypothetical Energy Calculations for Diastereomeric Transition States

| Transition State | Method | Relative Free Energy (kcal/mol) | Predicted Major Product |

| (S)-acid with (R)-catalyst | DFT (QM/MM) | 0.0 | (S,R) Adduct |

| (R)-acid with (R)-catalyst | DFT (QM/MM) | +1.8 |

Note: This table illustrates how the calculated energy difference between two competing transition states can be used to predict the outcome of a stereoselective reaction. A difference of 1.8 kcal/mol typically corresponds to a high enantiomeric excess.

Future Research Trajectories and Interdisciplinary Opportunities

Innovations in Asymmetric Synthetic Methodologies for (S)-3-Phenylbutyric Acid

The efficient and selective synthesis of single-enantiomer compounds is a cornerstone of modern chemistry, particularly in pharmaceuticals and materials science. nih.gov While asymmetric methods for producing this compound exist, future research will focus on developing more sustainable, efficient, and versatile synthetic strategies. biosynth.com

Key areas for innovation include:

Organocatalysis: The development of novel chiral organocatalysts, such as sophisticated phosphoric acids or squaramide derivatives, could offer metal-free alternatives for the asymmetric synthesis of this compound. mdpi.com These catalysts are often less sensitive to air and moisture, more environmentally benign, and can provide high enantioselectivity.

C-H Functionalization: Direct, enantioselective C-H functionalization reactions represent a paradigm shift in synthesis, minimizing the need for pre-functionalized starting materials. pharmtech.com Future methodologies could focus on the asymmetric activation of C-H bonds in readily available precursors to install the chiral center, significantly shortening synthetic routes.

Flow Chemistry: Integrating asymmetric catalysis with continuous flow technologies can enhance reaction efficiency, safety, and scalability. Future research could develop flow-based processes for the synthesis of this compound, allowing for precise control over reaction parameters and facilitating easier purification.

| Synthetic Approach | Potential Advantages | Relevant Catalyst Classes |

| Asymmetric Hydrogenation | High atom economy, well-established methods | Chiral Rhodium or Ruthenium complexes (e.g., with DuanPhos) pharmtech.com |

| Organocatalytic Reactions | Metal-free, environmentally benign, robust | Chiral Brønsted acids, squaramides, prolinol ethers mdpi.com |

| C-H Insertion/Functionalization | Increased synthetic efficiency, novel bond formations | Chiral Rhodium or Palladium complexes pharmtech.com |

Expansion into Novel Catalytic Platforms

Beyond traditional chemical catalysis, emerging platforms offer transformative potential for the synthesis of this compound. These novel approaches leverage enzymes and alternative energy sources to achieve unprecedented selectivity and sustainability.

Future directions include:

Biocatalysis: The use of engineered enzymes or whole-cell systems can provide exceptional enantioselectivity under mild, aqueous conditions. Researchers may explore the enantioselective metabolism pathways observed in microorganisms like Rhodococcus rhodochrous as a starting point for developing biocatalysts for this compound production. researchgate.netnih.gov Reprogrammed biocatalysts could open doors to a diverse array of valuable chiral compounds. ucsb.edu

Photocatalysis: The synergy between photocatalysis and enzymatic catalysis can create novel reaction pathways that are inaccessible through other means. ucsb.edu This approach could enable the use of different starting materials or facilitate previously challenging bond formations in the synthesis of this compound.

Exploration of Emerging Applications in Materials Science and Chiral Technologies

The inherent chirality of this compound makes it an attractive building block for advanced materials and technologies where stereochemistry dictates function.

Potential future applications to be explored:

Chiral Polymers and Liquid Crystals: Incorporating this compound as a monomer or a chiral dopant could lead to the development of novel polymers with unique optical properties or liquid crystals with specific phase behaviors. Such materials are crucial for applications in displays, sensors, and optical data storage.

Chiral Separation Technologies: this compound and its derivatives could be immobilized onto stationary phases for High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis. researchgate.net These chiral selectors are vital for the analytical separation of enantiomers in the pharmaceutical, chemical, and food industries.

Asymmetric Organocatalysts: The molecule itself could serve as a scaffold for the design of new chiral catalysts. By modifying its carboxylic acid and phenyl ring functionalities, researchers could create a new class of organocatalysts for various asymmetric transformations.

Integration with Systems Biology and Biochemical Research

Understanding the interaction of small molecules with complex biological systems is a major frontier in science. This compound can serve as a valuable chemical probe to investigate cellular pathways and metabolic networks.

Interdisciplinary research opportunities include:

Metabolomics and Pathway Elucidation: The enantioselective metabolism of 3-phenylbutyric acid by certain bacteria provides a clear entry point for biochemical investigation. researchgate.netnih.gov Advanced analytical techniques, combined with systems biology approaches like network pharmacology, can be used to map the precise metabolic fate of the (S)-enantiomer in various organisms. nih.govnih.gov This could reveal novel enzymatic functions and metabolic pathways.

Probing Enzyme Specificity: As a chiral substrate, this compound can be used to probe the stereospecificity of enzymes such as oxygenases and hydrolases. researchgate.net This is fundamental to understanding enzyme mechanisms and for engineering new biocatalysts.

Chemical Chaperone and Epigenetic Modulation: While research has focused on 4-phenylbutyric acid as a chemical chaperone and histone deacetylase inhibitor, the effects of the (S)-3-phenyl isomer are largely unexplored. nih.gov Systems biology and biochemical assays could be employed to investigate whether this compound possesses similar activities, potentially opening new therapeutic avenues.

| Research Area | Key Questions | Methodologies |

| Biochemical Pathways | How is this compound metabolized by different organisms? Which enzymes are involved? | Metabolomics, Isotope Labeling, Protein Expression Profiling |

| Enzyme Function | How does the stereochemistry of the substrate affect enzyme binding and turnover? | Enzyme Kinetics, X-ray Crystallography, Computational Modeling |

| Pharmacological Activity | Does this compound act as a chemical chaperone or influence gene expression? | Cell-based Assays, Network Pharmacology, Transcriptomics nih.govnih.gov |

常见问题

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and enantiomeric excess of (S)-3-Phenylbutyric acid?

- Methodological Answer :

- Gas Chromatography (GC) : Use chiral columns (e.g., Cyclodextrin-based) to resolve enantiomers. For example, (R)- and (S)-enantiomers can be differentiated using GC with optical activity measurements (e.g., [α]20/D values) .

- Spectroscopic Analysis : Infrared (IR) and mass spectrometry (MS) data from NIST Standard Reference Database 69 provide reference spectra for structural validation. Compare experimental IR peaks (e.g., carbonyl stretches at ~1700 cm⁻¹) with NIST data .

- Nuclear Magnetic Resonance (NMR) : Analyze proton and carbon shifts to confirm stereochemistry and detect impurities.

Q. How can this compound be synthesized enantioselectively?

- Methodological Answer :

- Enzymatic Kinetic Resolution : Use lipases (e.g., from Candida antarctica) with solid-supported cyclohexane-1,3-dione (CHD) to resolve racemic mixtures. This method achieved >99% enantiomeric excess (ee) for the (R)-enantiomer, but optimization (e.g., solvent engineering) may favor (S)-enantiomer retention .

- Chiral Auxiliaries : Employ asymmetric synthesis routes with chiral catalysts (e.g., Evans oxazolidinones) to direct stereochemistry during carboxylation of phenylbutyric acid precursors.

Q. What are the stability considerations for this compound under laboratory conditions?

- Methodological Answer :

- Storage : Store at 2–8°C in airtight containers to prevent oxidation. Avoid prolonged exposure to light .

- Incompatibilities : Reacts with strong acids/alkalis and oxidizing agents (e.g., peroxides). Decomposition under heat may release toxic fumes .

Advanced Research Questions

Q. How can microbial degradation pathways of this compound be investigated experimentally?

- Methodological Answer :

- Isolation of Degradative Strains : Screen soil samples (e.g., compost) for Rhodococcus rhodochrous PB1, which metabolizes phenylbutyric acid via initial oxidation of the benzene ring and side chain .

- Metabolite Profiling : Use LC-MS/MS to identify intermediates (e.g., hydroxylated derivatives) in bacterial cultures. Compare with abiotic controls to distinguish enzymatic vs. chemical degradation.

Q. How should researchers address contradictions in metabolic pathway data for this compound?

- Methodological Answer :

- Data Normalization : In metabolomic studies, normalize compound concentrations to internal standards (e.g., 3-phenylbutyric acid) to reduce batch effects .

- Multivariate Analysis : Apply partial least squares–discriminant analysis (PLS-DA) to identify key variables influencing pathway discrepancies. Variables with VIP scores >1.0 and p <0.1 are prioritized .

- Replicate Validation : Repeat experiments under controlled conditions (e.g., pH, temperature) to isolate confounding factors.

Q. What enzymatic strategies are effective for resolving this compound from racemic mixtures?

- Methodological Answer :

- Medium Engineering : Adjust solvent polarity (e.g., hexane/acetone mixtures) to enhance lipase selectivity. Substrate engineering (e.g., esterification) can improve enantiomer discrimination .

- Immobilized Enzymes : Use cross-linked enzyme aggregates (CLEAs) to improve catalyst reusability and reaction yields.

Q. How does the stereochemistry of this compound influence its biological activity compared to the (R)-enantiomer?

- Methodological Answer :

- Bioactivity Assays : Test enantiomers in cell-based models (e.g., NF-κB inhibition assays). For example, (R)-enantiomers of related phenylbutyric acids show distinct binding affinities due to chiral center interactions .

- Molecular Docking : Simulate enantiomer binding to target proteins (e.g., histone deacetylases) using software like AutoDock Vina. Compare binding energies and orientation differences.

Q. What statistical approaches are recommended for analyzing metabolomic data normalized with this compound?

- Methodological Answer :

- Data Preprocessing : Replace missing values with 1/5 of the minimum positive value per variable. Apply square root transformation and autoscaling to reduce skewness .

- Univariate Analysis : Use Mann-Whitney U tests for group comparisons. Calculate effect sizes (Cohen’s d) to assess practical significance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。